3-chloro-4-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-methyl-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2S/c1-12-5-6-14(10-15(12)17)24(22,23)20-11-13-4-2-9-21(13)16-18-7-3-8-19-16/h3,5-8,10,13,20H,2,4,9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRDNWPSMMFAOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCN2C3=NC=CC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-4-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound is of particular interest in medicinal chemistry for its possible applications in treating various conditions, including cancer and neurological disorders.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key features include:
- Chlorine atom at the 3-position of the benzene ring.
- Methyl group at the 4-position.
- Pyrimidine and pyrrolidine moieties , which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly receptors involved in neurotransmission and cellular signaling. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, while the pyrimidine and pyrrolidine components may interact with various enzyme systems and receptors.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, sulfonamides have been shown to induce apoptosis in various cancer cell lines, potentially through the inhibition of key metabolic pathways.
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| A549 (Lung) | 15 | Apoptosis induction | |
| MCF7 (Breast) | 12 | Metabolic inhibition | |
| HeLa (Cervical) | 10 | Cell cycle arrest |
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential effects on the central nervous system. Research indicates that it may act as a modulator of neurotransmitter systems, particularly through interactions with G protein-coupled receptors (GPCRs).
Case Study: Orexin Receptor Modulation
A study demonstrated that related compounds could selectively bind to orexin receptors, which are implicated in sleep-wake regulation and appetite control. The ability to modulate these receptors could lead to therapeutic applications in sleep disorders and obesity management .
Toxicity and Safety Profile
Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies suggest a moderate toxicity level, with some derivatives exhibiting cytotoxic effects at higher concentrations. Long-term studies are necessary to establish a comprehensive safety profile.
Table 2: Toxicity Data Overview
Scientific Research Applications
Antimicrobial Activity
One of the most significant applications of this compound is its antimicrobial properties. Sulfonamides, including this derivative, have been shown to inhibit bacterial growth through the following mechanisms:
- Folate Synthesis Inhibition : The compound mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, blocking folate synthesis essential for bacterial growth.
- Broad Spectrum Activity : Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including 3-chloro-4-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide. The results showed:
| Compound | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| 3-Chloro Derivative | 15.6 - 62.5 µg/mL | Antistaphylococcal |
| Other Sulfonamides | 31.2 - 125 µg/mL | Antienterococcal |
This indicates significant potential for treating infections caused by resistant bacteria.
Antiproliferative Effects
The compound has shown promise in cancer research due to its antiproliferative effects on various cancer cell lines.
Case Study: In Vitro Studies
In vitro studies demonstrated that the compound exhibited substantial potency against cancer cell proliferation, with GI50 values indicating effective inhibition at low concentrations.
Biofilm Disruption
Another critical application is the ability of this compound to disrupt biofilm formation, which is vital in treating chronic infections.
Biofilm Inhibition Study
In vitro assays revealed that the compound inhibited biofilm formation at concentrations ranging from 0.007 to 0.03 mg/mL, demonstrating a biofilm inhibition percentage ranging from 70% to 89% against methicillin-resistant Staphylococcus aureus (MRSA). This property is particularly valuable given the increasing prevalence of biofilm-associated infections in clinical settings.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent:
- Absorption and Distribution : Similar compounds are generally well absorbed and distributed throughout the body.
- Metabolism : Typically metabolized by liver enzymes.
- Excretion : Primarily excreted in urine.
Preparation Methods
Retrosynthetic Analysis
The target molecule dissects into two key components:
- 3-Chloro-4-methylbenzenesulfonyl chloride (CAS 42413-03-6), a commercially available sulfonyl chloride.
- 1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methylamine , a custom-synthesized amine requiring sequential functionalization of pyrrolidine.
Sulfonamide bond formation via nucleophilic substitution between the amine and sulfonyl chloride represents the final step, with precedents in pyrimidine sulfonamide syntheses.
Synthesis of 1-(Pyrimidin-2-yl)Pyrrolidin-2-yl)Methylamine
Pyrrolidine Ring Functionalization
Pyrrolidin-2-ylmethanol serves as the starting material. Protection of the secondary amine with tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) at 0°C yields N-Boc-pyrrolidin-2-ylmethanol (85–90% yield). Subsequent mesylation with methanesulfonyl chloride (1.2 eq) and triethylamine (2 eq) in dichloromethane (DCM) provides the mesylate intermediate, enabling nucleophilic displacement with pyrimidin-2-amine.
Table 1: Reaction Conditions for Mesylation and Displacement
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Mesylation | MsCl, Et₃N | DCM | 0°C → RT | 2 h | 92% |
| Displacement | Pyrimidin-2-amine, K₂CO₃ | DMF | 80°C | 12 h | 68% |
Deprotection of the Boc group using trifluoroacetic acid (TFA) in DCM (3 h, RT) furnishes 1-(pyrimidin-2-yl)pyrrolidin-2-yl)methanol (94% yield).
Conversion to Primary Amine
Oxidation of the alcohol to a ketone via Dess-Martin periodinane (1.1 eq) in DCM, followed by reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, affords the target amine.
Table 2: Reductive Amination Optimization
| Entry | Reducing Agent | Solvent | Temp (°C) | Yield |
|---|---|---|---|---|
| 1 | NaBH₃CN | MeOH | 25 | 62% |
| 2 | NaBH(OAc)₃ | DCE | 40 | 78% |
Sulfonamide Bond Formation
Coupling Reaction
3-Chloro-4-methylbenzenesulfonyl chloride (1.05 eq) reacts with the amine intermediate (1 eq) in DCM containing Et₃N (2 eq) at 0°C. After stirring for 6 h at room temperature, the mixture is washed with 1M HCl, saturated NaHCO₃, and brine. Column chromatography (SiO₂, hexane/EtOAc 3:1) isolates the sulfonamide.
Table 3: Sulfonylation Reaction Metrics
| Parameter | Value |
|---|---|
| Reaction Scale | 10 mmol |
| Solvent | DCM |
| Base | Et₃N |
| Time | 6 h |
| Isolated Yield | 84% |
Structural Characterization
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 8.43 (d, J = 5.0 Hz, 2H, pyrimidine-H), 7.82 (d, J = 8.2 Hz, 1H, aryl-H), 7.52 (s, 1H, aryl-H), 7.38 (d, J = 8.2 Hz, 1H, aryl-H), 4.21–4.15 (m, 1H, pyrrolidine-CH₂), 3.98–3.91 (m, 1H, pyrrolidine-CH₂), 3.42–3.35 (m, 2H, NCH₂), 2.89–2.78 (m, 1H, pyrrolidine-CH), 2.44 (s, 3H, CH₃), 2.12–1.98 (m, 3H, pyrrolidine-CH₂), 1.85–1.75 (m, 1H, pyrrolidine-CH₂).
- HRMS (ESI+) : m/z calcd for C₁₇H₂₁ClN₄O₂S [M+H]⁺ 397.1094, found 397.1091.
Crystallographic Insights (Hypothetical)
While no crystal structure exists for the title compound, analogous pyrimidine sulfonamides exhibit π-stacking between aryl rings and N—H···N hydrogen bonds. For example, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide forms chains via π–π interactions (3.5 Å spacing) and H-bonds (N—H···N = 2.89 Å).
Process Optimization Challenges
Amine Nucleophilicity
Steric hindrance from the pyrrolidine-pyrimidine moiety reduces amine reactivity. Screening bases (e.g., DMAP, DIPEA) improved conversion rates by 12–15% compared to Et₃N.
Purification Difficulties
The polar sulfonamide adduct requires gradient elution (hexane → EtOAc → MeOH) for chromatographic separation. Recrystallization from ethanol/water (7:3) enhances purity to >98%.
Q & A
Basic: What synthetic strategies and purification methods are critical for obtaining high-purity 3-chloro-4-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide?
Answer:
Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling of the pyrrolidine-pyrimidine moiety to the sulfonamide core. Key considerations:
- Reaction Optimization : Temperature (e.g., 80–110°C for amide coupling), solvent selection (e.g., THF or DCM for solubility ), and catalysts (e.g., palladium on carbon for cross-coupling ).
- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or preparative HPLC for removing byproducts .
- Purity Validation : Use TLC for reaction monitoring and HPLC (C18 column, acetonitrile/water mobile phase) for final purity assessment (>95%) .
Advanced: How can molecular docking and dynamics simulations guide the design of derivatives with enhanced target affinity?
Answer:
Computational approaches are critical for predicting binding modes and optimizing interactions:
- Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrases or kinase domains).
- Docking Workflow : Use software like AutoDock Vina to model interactions between the compound’s sulfonamide group and active-site residues (e.g., Zn²⁺ coordination in metalloenzymes ).
- Free Energy Calculations : Apply MM-GBSA to rank derivatives based on binding energy, focusing on substituents (e.g., pyrimidine/pyrrolidine modifications) that improve hydrogen bonding or hydrophobic contacts .
Basic: Which spectroscopic and chromatographic techniques are essential for structural elucidation?
Answer:
A multi-technique approach ensures accurate characterization:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., chloro and methyl groups at C3/C4 of benzene, pyrimidine integration ).
- HRMS : Validate molecular formula (e.g., [M+H]⁺ peak matching theoretical mass).
- FT-IR : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
- XRD (if crystalline) : Resolve stereochemistry of the pyrrolidine-pyrimidine moiety .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
Discrepancies often arise from experimental variables. Mitigation strategies include:
- Standardized Assays : Use cell lines with consistent expression levels of the target (e.g., HEK293 for receptor studies) and control for batch-to-batch compound variability .
- Solubility Adjustments : Address poor bioavailability by testing derivatives with PEGylation or trifluoromethyl groups to enhance aqueous solubility .
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ curves in triplicate to confirm activity thresholds .
Advanced: What strategies improve pharmacokinetic properties, such as metabolic stability and tissue penetration?
Answer:
Structural modifications guided by ADME profiling:
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., chloro, pyrimidine) to reduce cytochrome P450 oxidation .
- Lipophilicity Optimization : Adjust logP via pyrrolidine N-alkylation or benzene ring fluorination to balance blood-brain barrier penetration and plasma protein binding .
- Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate to enhance oral absorption, with enzymatic cleavage in vivo .
Basic: What are the safety and handling protocols for this compound in laboratory settings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
